Ethyl 4-(3,4-dimethylphenyl)-4-oxobutyrate
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to Ethyl 4-(3,4-dimethylphenyl)-4-oxobutyrate often involves multi-step chemical reactions. For instance, the direct synthesis of substituted pyrazoles via a 3+2 annulation method starting from ethyl acetoacetate and benzaldehyde through a Knoevenagel approach has been described (Naveen et al., 2021). Such methodologies may provide insights into the synthesis of Ethyl 4-(3,4-dimethylphenyl)-4-oxobutyrate, emphasizing the importance of stepwise organic transformations.
Molecular Structure Analysis
The molecular structure of compounds can be elucidated using techniques such as single crystal X-ray diffraction studies. For example, a novel pyrazole derivative’s molecular structure was confirmed this way, highlighting intermolecular hydrogen bonds and π•••π stacking interactions (Naveen et al., 2021). These structural insights can be critical for understanding the chemical behavior and potential applications of Ethyl 4-(3,4-dimethylphenyl)-4-oxobutyrate.
Chemical Reactions and Properties
Chemical properties, such as reactivity with other substances, can be inferred from similar compounds. For instance, the reaction of ethyl 2-(dimethylamino)methylene-3-oxobutanoate with diethyl oxalate under specific conditions demonstrates the creation of complex structures with good yields (Obydennov et al., 2013). Such reactions provide a basis for predicting how Ethyl 4-(3,4-dimethylphenyl)-4-oxobutyrate might behave under various chemical conditions.
Physical Properties Analysis
The physical properties, including melting point, solubility, and crystalline form, are crucial for practical applications. While specific data on Ethyl 4-(3,4-dimethylphenyl)-4-oxobutyrate was not available, studies on related compounds offer valuable comparisons. For example, crystal structure analyses reveal how molecular interactions influence the solid-state properties of similar molecules (Naveen et al., 2021).
Scientific Research Applications
Thermoelectric Materials
Research on organic thermoelectric materials, particularly focusing on poly(3,4-ethylenedioxythiophene) (PEDOT) and its derivatives, has shown promising applications in developing energy-efficient technologies. For example, treatments and modifications of PEDOT:PSS have been developed to enhance its thermoelectric performance, indicating a pathway for improving the efficiency of organic thermoelectric materials for real-world applications (Zhu et al., 2017). This area of research highlights the potential for chemical compounds to contribute to energy sustainability through materials science innovation.
Analytical and Antioxidant Assessment
Another significant application of chemical compounds in scientific research involves their role in antioxidant activity assessment. A critical review of methods used to determine antioxidant activity showcases the importance of chemical reactions and spectrophotometry in evaluating the antioxidant capacity of complex samples. This research is crucial for understanding how different compounds can act as antioxidants, which has implications in food science, medicine, and pharmacy (Munteanu & Apetrei, 2021).
Chemical Recycling
The chemical recycling of poly(ethylene terephthalate) (PET) showcases how chemical processes can be utilized to address environmental concerns by recovering pure monomers from post-consumer materials for repolymerization. This research emphasizes the role of chemical compounds in facilitating sustainable solutions to waste management and resource recovery (Karayannidis & Achilias, 2007).
Ethylene Oxide Sterilization
The use of ethylene oxide for the sterilization of medical devices illustrates the critical role of chemical compounds in healthcare. This review discusses ethylene oxide's action mechanism, its applications in sterilizing medical devices, and the challenges associated with ensuring effective and safe sterilization processes (Mendes, Brandão, & Silva, 2007).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and other hazards. It also includes appropriate handling and disposal methods.
Future Directions
This involves potential areas of future research or applications for the compound.
properties
IUPAC Name |
ethyl 4-(3,4-dimethylphenyl)-4-oxobutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-4-17-14(16)8-7-13(15)12-6-5-10(2)11(3)9-12/h5-6,9H,4,7-8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXLMZKLDVOQALH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=CC(=C(C=C1)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20599305 |
Source
|
Record name | Ethyl 4-(3,4-dimethylphenyl)-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20599305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(3,4-dimethylphenyl)-4-oxobutyrate | |
CAS RN |
175394-01-1 |
Source
|
Record name | Ethyl 4-(3,4-dimethylphenyl)-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20599305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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